molecular formula C₂₁H₁₆ClF₃N₄O₃.C₇H₈O₃S B000631 Sorafenib tosylate CAS No. 475207-59-1

Sorafenib tosylate

Cat. No. B000631
M. Wt: 637 g/mol
InChI Key: IVDHYUQIDRJSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sorafenib tosylate, known for its trade name Nexavar, is a multi-kinase inhibitor used in the treatment of certain kinds of cancers, including hepatocellular carcinoma (HCC), renal cell carcinoma (RCC), and thyroid carcinoma. It operates by inhibiting multiple intracellular (C-Raf, B-Raf) and cell surface kinases (VEGFR-2, VEGFR-3, PDGFR-β), which are involved in both tumor cell proliferation and angiogenesis (Keating & Santoro, 2009; Strumberg et al., 2007).

Synthesis Analysis

The synthesis of sorafenib tosylate involves the creation of a complex molecule designed to interfere with specific cancer cell signaling pathways. While specific synthesis details are proprietary and involve advanced organic chemistry techniques, the process typically entails the formation of its unique bi-aryl urea structure, crucial for its activity against tyrosine kinases. The synthesis process aims to achieve a compound that can effectively inhibit the targeted kinases with high specificity and potency.

Molecular Structure Analysis

Sorafenib tosylate's molecular structure is characterized by a bi-aryl urea moiety that interacts with the ATP binding sites of various kinases, inhibiting their activity. Its structure enables the drug to target multiple receptors involved in tumor growth and angiogenesis, such as VEGFR, PDGFR, and RAF kinases. This multi-targeted approach is thought to contribute to sorafenib tosylate's effectiveness in treating certain types of cancer by simultaneously blocking several pathways that cancer cells use to grow and spread.

Chemical Reactions and Properties

Sorafenib tosylate is known for its poor aqueous solubility, a characteristic that poses challenges for its formulation and delivery. It is practically insoluble in water, which impacts its bioavailability and necessitates the development of specialized formulations to enhance its absorption and therapeutic efficacy. Various strategies, such as the use of nanocarriers and polymeric nano-formulations, have been explored to improve its solubility and pharmacokinetic profile (Khan et al., 2018).

Physical Properties Analysis

The physical properties of sorafenib tosylate, including its solubility, play a significant role in its pharmacokinetics and pharmacodynamics. Its low solubility in water necessitates careful consideration in the development of oral formulations to ensure that adequate levels of the drug can be absorbed into the bloodstream to exert its therapeutic effects.

Chemical Properties Analysis

The chemical properties of sorafenib tosylate, including its stability, solubility, and reactivity, are crucial for its effectiveness as a therapeutic agent. The drug's chemical stability ensures its integrity and efficacy over time, while its solubility and reactivity influence its absorption, distribution, metabolism, and excretion. Understanding these properties is essential for optimizing sorafenib tosylate's use in clinical settings.

Sorafenib tosylate is a potent multi-kinase inhibitor that has significantly impacted the treatment of various cancers. Its complex synthesis, unique molecular structure, and specific chemical and physical properties enable it to target multiple pathways involved in cancer cell growth and angiogenesis. Despite challenges related to its solubility and bioavailability, ongoing research and development efforts aim to enhance its delivery and efficacy, making it a valuable tool in the fight against cancer.

Scientific research applications

  • Breast Cancer Bone Metastases: Sorafenib tosylate, alone or with paclitaxel, is effective against experimental breast cancer bone metastases. It exhibits anti-angiogenic, anti-tumor, and anti-resorptive effects (Merz et al., 2011).

  • Liver Cancer: It suppresses tumor cell proliferation and angiogenesis while promoting apoptosis in liver cancer (Zhu et al., 2017). Additionally, it induces apoptosis and autophagy in human hepatocellular carcinoma cells through ER stress-related pathways, suggesting its effectiveness as a therapeutic strategy for hepatocellular carcinoma (HCC) (Shi et al., 2011).

  • Metastatic Breast Cancer Models: When combined with radiation, Sorafenib increases apoptosis and sensitivity of 4T1 cancer cells to radiation, enhancing treatment response in metastatic breast cancer models (Heravi et al., 2011).

  • Nano-Delivery Systems: Polymeric nano-formulations are being explored to improve Sorafenib’s solubility, minimize side effects, and target the drug to tumor tissues (Khan et al., 2018).

  • Non-Small Cell Lung Cancer: In combination with other agents like vinorelbine, cisplatin, or gefitinib, Sorafenib has shown efficacy and tolerability in preclinical models of non-small cell lung cancer (Carter et al., 2006).

  • Hepatocellular Carcinoma: Sorafenib’s efficacy in HCC can be improved by optimizing the control of the RAF kinase pathway, combining it with targeted molecules, and personalizing its use based on individual responses (Galmiche et al., 2014).

  • Advanced Clear-Cell Renal-Cell Carcinoma: It prolongs progression-free survival in these patients but is associated with increased toxic effects (Escudier et al., 2007).

  • Immunotherapy in HCC: Treatment with Sorafenib promotes immunosuppression and increased hypoxia in HCC models, but combining it with CXCR4 inhibition can improve survival when used alongside anti-PD-1 immunotherapy (Chen et al., 2015).

properties

IUPAC Name

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3.C7H8O3S/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25;1-6-2-4-7(5-3-6)11(8,9)10/h2-11H,1H3,(H,26,30)(H2,28,29,31);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDHYUQIDRJSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClF3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047839
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sorafenib tosylate

CAS RN

475207-59-1
Record name Nexavar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475207-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorafenib tosylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475207591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorafenib tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)urea mono(4-methylbenzenesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SORAFENIB TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T62Q3B36J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorafenib tosylate
Reactant of Route 2
Reactant of Route 2
Sorafenib tosylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sorafenib tosylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Sorafenib tosylate
Reactant of Route 5
Reactant of Route 5
Sorafenib tosylate
Reactant of Route 6
Reactant of Route 6
Sorafenib tosylate

Citations

For This Compound
2,710
Citations
K Ravikumar, B Sridhar, AKS Bhujanga Rao… - … Section C: Crystal …, 2011 - scripts.iucr.org
… In 2007, the US Food and Drug Administration (FDA) approved sorafenib tosylate (BAY43–9006, … The labels are as follows: (II) is sorafenib tosylate; 3 is PDB code 3GCS; 4 is 3HEG; 5 is …
Number of citations: 21 scripts.iucr.org
S Martens, M Jeong, W Tonnus, F Feldmann… - Cell death & …, 2017 - nature.com
… Using a high-content screening of small compounds and FDA-approved drug libraries, we identified the anti-cancer drug Sorafenib tosylate as a potent inhibitor of TNF-dependent …
Number of citations: 70 www.nature.com
C Porta, C Paglino, I Imarisio, E Ferraris - Anti-cancer drugs, 2009 - journals.lww.com
… The objective of this paper was to review the development of sorafenib tosylate in kidney cancer. The MedLine database, the Proceedings of the Annual American Society of Clinical …
Number of citations: 21 journals.lww.com
S Jiang, Y Qin, S Wu, S Xu, K Li, P Yang… - Journal of Chemical & …, 2017 - ACS Publications
The solubility of sorafenib free base (SFB) and sorafenib tosylate (ST) in five monosolvents and binary solvents of 2-propanol + 1,4-dioxane was measured over the temperature ranged …
Number of citations: 68 pubs.acs.org
J Thompson-Coon, M Hoyle, C Green, Z Liu, K Welch… - 2010 - ore.exeter.ac.uk
… Objectives: To assess the clinical effectiveness and costeffectiveness of bevacizumab, combined with interferon (IFN), sorafenib tosylate, sunitinib and temsirolimus in the …
Number of citations: 118 ore.exeter.ac.uk
RJ Ahiwale, B Chellampillai… - Journal of dispersion …, 2022 - Taylor & Francis
Sorafenib tosylate (ST), a European Medicines Agency (EMEA) and the US Food and Drug Administration (FDA) approved orally active anticancer drug for liver cancer therapy. However…
Number of citations: 15 www.tandfonline.com
P Yang, C Qin, S Du, L Jia, Y Qin, J Gong, S Wu - Crystals, 2019 - mdpi.com
… In this study, three solvates of sorafenib tosylate were obtained from methanol, ethanol and … be formed between solvent molecules and sorafenib tosylate molecules. Hirshfeld surface …
Number of citations: 24 www.mdpi.com
Y Guo, T Zhong, XC Duan, S Zhang, X Yao, YF Yin… - Drug Delivery, 2017 - Taylor & Francis
In the present study, we select the Sylysia 350 (Sylysia) as mesoporous material, distearoylphosphatidylethanolamine-poly(ethylene glycol) 2000 (DSPE-PEG) as absorption …
Number of citations: 23 www.tandfonline.com
MJ Gnoth, S Sandmann, K Engel, M Radtke - Drug metabolism and …, 2010 - ASPET
… Stock solution of [ 14 C]sorafenib tosylate was prepared in DMSO and diluted 100-fold with transport buffer. For inhibition studies, ivermectin was added at defined concentrations to the …
Number of citations: 44 dmd.aspetjournals.org
H Raut, C Jadhav, K Shetty, N Laxane, HP Nijhawan… - OpenNano, 2022 - Elsevier
… as well as research conducted over a decade on sorafenib tosylate. There are various constraints that restrict the potential of sorafenib tosylate, such as low drug solubility, low drug …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.